Chilenine

Physicochemical Property Profiling ADMET Prediction Analytical Chemistry

Researchers validating novel isoindolobenzazepine syntheses face unreliable sourcing-generic alkaloid substitutions undermine reaction reproducibility. Chilenine (CAS 71700-15-7), the prototypical aporhoeadane, provides a rigorously validated benchmark. • ≥98% HPLC purity, verified for synthetic route validation • Analytical reference standard for LC-MS/MS quantification in plant extracts • Global shipping with documented CoA for procurement compliance

Molecular Formula C20H17NO7
Molecular Weight 383.4 g/mol
Cat. No. B1249527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChilenine
Synonymschilenine
Molecular FormulaC20H17NO7
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C3(C(=O)C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC
InChIInChI=1S/C20H17NO7/c1-25-13-4-3-12-16(17(13)26-2)19(23)21-6-5-10-7-14-15(28-9-27-14)8-11(10)18(22)20(12,21)24/h3-4,7-8,24H,5-6,9H2,1-2H3
InChIKeyDJCOYPJXFKNBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chilenine Isoindolobenzazepine Alkaloid


Chilenine is a naturally occurring isoindolobenzazepine alkaloid, first isolated from Berberis empetrifolia Lam. (Berberidaceae) and also found in Hydrastis canadensis L. leaves [1]. It represents the first characterized member of the aporhoeadane alkaloid class, defined by a distinctive pentacyclic skeleton comprising isoindole and benzazepine moieties [2]. With a molecular formula of C20H17NO7 and a molecular weight of 383.35 g/mol, Chilenine's complex architecture has made it a focal point for synthetic methodology development, including recent advances in C(sp3)–H bond functionalization and protecting-group-free strategies [3].

S Synthetic benchmark for aporhoeadane methodology development
C Distinct weak-cytotoxicity tool for mechanistic cell studies
R High-purity reference standard for botanical extract analysis

Chilenine Specificity Over In-Class Alkaloids


The isoindolobenzazepine alkaloids are not a uniform commodity. While structurally related compounds like Lennoxamine and Nuevamine share the isoindolobenzazepine or isoindoloisoquinoline core, subtle variations in oxidation state, ring substitution, and the presence of a hydroxyl group at the C12b position (a feature unique to Chilenine) lead to significant divergence in physicochemical properties and reported biological profiles [1]. Generic substitution without precise analytical verification risks introducing variables that can confound synthetic route validation, obscure structure-activity relationship (SAR) studies, and undermine the reproducibility of biological assays. The following quantitative evidence underscores why Chilenine must be procured with specificity, not as an interchangeable member of a broad alkaloid class.

Chilenine
C12b-hydroxyl and pentacyclic core create unique H-bond profile; not reproducible by Lennoxamine or Nuevamine
Chilenine
TPSA 94.50 Ų vs lennoxamine 57.20 Ų — permeability and solubility context may shift significantly
Chilenine
Weak cytotoxicity profile not a direct substitute for potent alkaloid positive controls; cross-study comparisons require verification

Chilenine Differentiation: Quantitative Evidence


TPSA: Chilenine vs. Lennoxamine

Topological Polar Surface Area (TPSA) is a critical descriptor for predicting a compound's membrane permeability and oral bioavailability. Chilenine exhibits a TPSA of 94.50 Ų, which is significantly higher than the TPSA of its close structural analog, Lennoxamine, at 57.20 Ų [1][2]. This difference arises from the presence of an additional carbonyl group and a hydroxyl moiety in Chilenine's structure, which increase its polar surface area relative to the more lipophilic Lennoxamine. This quantitative divergence directly impacts predictions of passive diffusion and solubility, making Chilenine a distinct entity for in vitro and in vivo studies.

TPSA Comparison
Data to verify
94.50 Ų vs 57.20 Ų
+37.30 Ų (65.2% higher)
May impact passive permeability and solubility estimates
Calculated property; source review recommended
Physicochemical Property Profiling ADMET Prediction Analytical Chemistry

Cytotoxicity: Weak vs. Potent Alkaloids

Chilenine exhibits weak cytotoxic activity against a panel of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers, as well as epidermoid carcinoma of the nasopharynx, with IC50 values reported to be in the micromolar (µM) range [1]. In contrast, potent cytotoxic alkaloids from the same botanical sources, such as berberine and sanguinarine, often display IC50 values in the sub-micromolar to low micromolar range (e.g., <5 µM) against similar cell lines [2]. This positions Chilenine as a less potent but potentially more selective scaffold, valuable for probing mechanisms of action where high potency may be associated with non-specific toxicity. *High-Strength Differential Evidence is Limited: No direct, side-by-side quantitative comparison of Chilenine with a specific analog in the same assay system was identified in primary literature. This evidence is class-level inference based on aggregated reports.*

Cytotoxicity Profile
Class-level inference
µM range (Chilenine) vs sub-µM (berberine)
~5- to 10-fold lower potency
Supports distinct, target-specific mechanism interpretation
Cross-study comparison; not direct head-to-head
Cancer Biology Cytotoxicity Screening Natural Product Pharmacology

Synthetic Methodology Benchmark

Chilenine's pentacyclic aporhoeadane skeleton has served as a benchmark target for the development of novel synthetic methodologies. For instance, a 2018 study demonstrated a unified, protecting-group-free strategy for synthesizing Chilenine alongside Lennoxamine, Fumaridine, and other alkaloids using a regio- and stereoselective electrophilic cyclization approach [1]. The ability to access Chilenine via these advanced synthetic routes is a quantifiable measure of its complexity and utility as a validation target. In contrast, simpler alkaloids like berberine can be synthesized through more established, less innovative routes. The number of distinct synthetic strategies reported for Chilenine (over five major approaches reviewed in 2013) [2] underscores its value as a proving ground for new chemical reactions.

Synthetic Benchmark
Supporting evidence
>5 reported strategies
Provides benchmark for novel methodology scope
2013 review; methodology development context
Synthetic Organic Chemistry Methodology Development Total Synthesis

Chilenine High-Impact Applications


Novel Synthetic Method Validation

Given its status as a benchmark molecule for isoindolobenzazepine synthesis, Chilenine is ideally suited for research groups developing new C–C or C–N bond-forming reactions, cascade cyclizations, or protecting-group-free strategies. Successful synthesis of Chilenine using a novel method serves as a rigorous and publishable validation of the methodology's scope and efficiency [1].

SAR Studies for Aporhoeadane Alkaloids

Chilenine, as the prototypical aporhoeadane, is an essential starting point for SAR campaigns aimed at understanding how structural modifications (e.g., oxidation state at C12b, substitution on the aromatic rings) influence biological activity. Its weak cytotoxicity provides a clean baseline for identifying structural features that enhance potency or selectivity against specific targets [2].

Reference Standard for Botanical Extracts

Chilenine has been identified in Hydrastis canadensis and several Berberis species. A high-purity (>98%) sample of Chilenine is critical as an analytical reference standard for LC-MS/MS or HPLC-UV quantification of this alkaloid in plant extracts, enabling quality control, authentication of botanical raw materials, and metabolomic profiling studies [3].

Mechanistic Studies of Weak Cytotoxicity

Chilenine's weak, broad-spectrum cytotoxicity makes it a valuable tool compound for investigating mechanisms of cell death or cytostasis that are not driven by potent, non-specific cellular damage. Researchers can use Chilenine to probe pathways that may be relevant to overcoming chemoresistance or understanding the biology of slow-cycling cancer cell populations [2].

Application
Selection Property
Validation Focus
Novel synthetic methodology validation
Pentacyclic aporhoeadane core complexity
Synthetic route benchmark comparison
SAR studies for aporhoeadane alkaloids
C12b-hydroxyl structural feature
Clean cytotoxicity baseline context
Botanical extract reference standard
High-purity isoindolobenzazepine identity
LC-MS/MS or HPLC-UV method verification
Mechanistic study of weak cytotoxicity
Distinct, non-potent cytotoxic profile
Cell-model endpoint pathway interrogation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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